molecular formula C6H3BrN2 B023229 6-Bromo-2-pyridinecarbonitrile CAS No. 122918-25-6

6-Bromo-2-pyridinecarbonitrile

Cat. No. B023229
M. Wt: 183.01 g/mol
InChI Key: HNEBPTAKURBYRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-2-pyridinecarbonitrile derivatives can be achieved through various methods. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized via a systematic approach involving condensation and alkylation reactions (Jabri et al., 2023). Similarly, compounds with the 6-bromo-2-pyridinecarbonitrile skeleton have been obtained through carbon-carbon coupling reactions, showcasing the compound's role in forming complex organic structures (Ghiasuddin et al., 2018).

Molecular Structure Analysis

The molecular and crystal structure of 6-bromo-2-pyridinecarbonitrile derivatives has been a subject of study to understand their geometric and electronic properties. X-ray diffraction data have provided insights into the molecular geometry, intermolecular hydrogen bonding, and π-π interactions, which are crucial for the compound's stability and reactivity (Rodi et al., 2013).

Chemical Reactions and Properties

6-Bromo-2-pyridinecarbonitrile participates in various chemical reactions, forming complex molecules with potential biological activities. For instance, its derivatives have shown to inhibit tyrosyl-tRNA synthetase, indicating potential pharmaceutical applications (Jabri et al., 2023). The compound's reactivity is further demonstrated in the synthesis of pyridine derivatives through multicomponent reactions, highlighting its versatility (Mahmoud & El-Sewedy, 2018).

Physical Properties Analysis

The physical properties of 6-Bromo-2-pyridinecarbonitrile and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and intermolecular interactions. Studies focusing on the crystal structure provide insights into these properties, which are essential for the compound's application in synthesis and material science (Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of 6-Bromo-2-pyridinecarbonitrile, including reactivity, stability, and interaction with other molecules, are crucial for its application in organic synthesis. The compound's ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules (Jabri et al., 2023). Its chemical behavior under different conditions has been studied extensively to optimize synthesis routes and improve yield.

Scientific Research Applications

  • Synthesis and Reactivity Enhancements : 2,6-diamino-4-methyl-3-pyridinecarbonitrile is used for synthesizing various derivatives and preparing tris-sulfonyl compounds, demonstrating its versatility and reactivity enhancement properties (Katritzky et al., 1995).

  • Spectroscopic and Optical Properties : 5-Bromo-2-(trifluoromethyl)pyridine exhibits promising spectroscopic, optical, DNA, and antimicrobial properties, suggesting potential applications in pharmaceuticals and biotechnology (Vural & Kara, 2017).

  • Crystallization and Stabilization : The compound 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine crystallizes in a specific space group and is stabilized by various interactions, highlighting its structural significance (Rodi et al., 2013).

  • Corrosion Inhibition : 2-Pyridinecarbonitrile is an effective corrosion inhibitor for mild steel in hydrochloric acid solution, adhering to the Langmuir isotherm and involving specific thermodynamic parameters (Yıldız et al., 2014).

  • Antimicrobial Applications : 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines show potential as new antimicrobial drugs, particularly in their structure-dependent antibacterial activity (Koszelewski et al., 2021).

  • Radiopharmaceutical Applications : A novel method for preparing fluorine-18-labelled fluoropyridine derivatives has potential applications in radiopharmaceuticals (Abrahim et al., 2006).

  • Photoarylation/Alkylation : 6-bromo-2-naphthol undergoes a specific process generating an electrophilic carbene intermediate, which is significant in chemical synthesis (Pretali et al., 2009).

  • Fluorescence Properties : New 3-pyridinecarbonitrile containing compounds exhibit promising fluorescence properties, useful in applications like security paper, particularly in non-wood fibrous material (Basta et al., 2002).

Safety And Hazards

6-Bromo-2-pyridinecarbonitrile is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-3-1-2-5(4-8)9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEBPTAKURBYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568200
Record name 6-Bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-pyridinecarbonitrile

CAS RN

122918-25-6
Record name 6-Bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

Take up 2,6-dibromopyridine (0.500 g, 2.11 mmol) and CuCN (0.189 g, 2.11 mmol) in DMF (5.3 mL). Heat at 100° C. for 22 hours. Cool to room temperature. Add water (50 mL) and extract with ethyl acetate (3×100 mL). Wash the organic layer with brine (1×75 mL), dry over Na2SO4, filter and concentrate. Purify by flash chromatography, eluting with 15-40% ethyl acetate in hexanes to give the title compound (0.108 g, 30.0%): GC/MS, MS ES+ 182 (M−H)+, time 8.78 min, % of total 100%; TLC [silica gel 60 F254, 30% ethyl acetate in hexanes] Rf=0.29.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.189 g
Type
reactant
Reaction Step Two
Name
Quantity
5.3 mL
Type
solvent
Reaction Step Three
Yield
30%

Synthesis routes and methods II

Procedure details

n-Butylmagnesium chloride (3.49 mmol) in 2.05M tetrahydrofuran solution (1.70 mL) was added to ice-cooled n-butyllithium (7.03 mmol) in 1.45M hexane (4.85 mL). The mixture was stirred at 0° C. for 15 minutes, and cooled to −10° C. to give a suspension. 2,6-Dibromopyridine (2.37 g, 10 mmol) in toluene (25 mL) was added to the suspension below −5° C. over a period of 10 minutes or more. The mixture was stirred at −10° C. for 3 hours, and p-toluenesulfonyl cyanide (2.48 g, 13.3 mmol) was added. After the mixture was stirred at 0° C. for 30 minutes, an aqueous solution (15 mL) of 1M acetic acid was added thereto. The reaction mixture was extracted twice with ethyl acetate (50 mL). The organic extracts combined were washed with an aqueous saturated solution (15 mL) of sodium chloride, dried over magnesium sulfate, and purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (10:1, v/v) to give the title compound (942 mg, about 51% yield) as orange powder.
Quantity
3.49 mmol
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
7.03 mmol
Type
reactant
Reaction Step Two
Quantity
4.85 mL
Type
solvent
Reaction Step Two
Quantity
2.37 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
2.48 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
51%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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